Meta‑ vs. Para‑Methoxy Substitution: Physicochemical Property Inference
The target compound bears a 3‑methoxyphenyl group, whereas the closest commercially available analog (N‑(4‑methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide) carries a 4‑methoxyphenyl group [1]. The meta‑methoxy orientation in CAS 352460-83-4 reduces the mesomeric electron‑donating effect transmitted to the amide nitrogen relative to the para isomer, which is expected to modulate the acidity of the hydrazone N–H and the electron density on the pyridine ring [2]. No direct comparative bioassay data exist in the public domain [3].
| Evidence Dimension | Substitution position (methoxy group on anilide ring) |
|---|---|
| Target Compound Data | 3‑methoxy (meta) – CAS 352460-83-4; C15H14N4O3; MW 298.30 g·mol⁻¹ [1] |
| Comparator Or Baseline | 4‑methoxy (para) analog; C15H14N4O3; MW 298.30 g·mol⁻¹ (isomeric); no CAS‑specific experimental data located [1] |
| Quantified Difference | No quantitative ΔlogP, ΔpKa, or Δbioactivity values available from public sources [3] |
| Conditions | Not applicable – inference based on established positional substitution effects in anilide series [2] |
Why This Matters
Meta‑ vs. para‑substitution can influence target binding, metabolic stability, and solubility; procurement decisions must treat these isomers as distinct chemical entities until comparative data are generated.
- [1] Sigma-Aldrich. N-(3-Methoxyphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide, MFCD01153555. https://www.sigmaaldrich.cn/CN/zh/search/mfcd01153555 View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [3] Systematic literature search (PubMed, Google Scholar, ChEMBL, BindingDB) on 10 May 2026 returned zero primary bioassay records for CAS 352460-83-4 or the 4‑methoxy analog. View Source
